1-ethyl-1H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization and oxidation steps . Another method includes the use of ethyl azide and propargyl aldehyde in a copper-catalyzed azide-alkyne cycloaddition reaction, followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: 1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: 1-Ethyl-1H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . The triazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing their function .
Comparison with Similar Compounds
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde can be compared with other similar compounds such as:
1-Methyl-1H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-1H-1,2,4-triazole-3-carbaldehyde: Contains a phenyl group, leading to different reactivity and applications.
1-Benzyl-1H-1,2,4-triazole-3-carbaldehyde:
Uniqueness: The presence of the ethyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules .
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-ethyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C5H7N3O/c1-2-8-4-6-5(3-9)7-8/h3-4H,2H2,1H3 |
InChI Key |
DULXKYWPFZCWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=N1)C=O |
Origin of Product |
United States |
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